molecular formula C11H14ClN3O B567101 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride CAS No. 1240134-93-3

5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride

Cat. No.: B567101
CAS No.: 1240134-93-3
M. Wt: 239.703
InChI Key: LGBADKNIDXHXRO-UHFFFAOYSA-N
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Description

5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride is a chemical compound offered for research purposes. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Pyrazole derivatives are a significant class of heterocyclic compounds widely studied in medicinal chemistry and materials science . Related 5-aminopyrazole structures have been investigated as key scaffolds in pharmaceutical research due to their presence in molecules with a range of biological activities . The ethoxyphenyl substituent in the 3-position is a structural feature found in various biologically active molecules . Researchers utilize such compounds as versatile intermediates or building blocks for the synthesis of more complex heterocyclic systems, including fused pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are of interest in drug discovery efforts . This product requires handling by qualified laboratory personnel in accordance with safe laboratory practices.

Properties

IUPAC Name

5-(2-ethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-15-10-6-4-3-5-8(10)9-7-11(12)14-13-9;/h3-7H,2H2,1H3,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBADKNIDXHXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673812
Record name 5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240134-93-3
Record name 5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of β-Bromo-α-(Ethylsulfanyl)cinnamonitrile Precursors

The foundational method involves β-bromo-α-(ethylsulfanyl)cinnamonitriles bearing a 2-ethoxyphenyl group at the β-position. These precursors are synthesized via nucleophilic substitution of β-bromocinnamonitrile with ethylsulfanyl groups, followed by Friedel-Crafts arylation using 2-ethoxyphenol under Lewis acid catalysis. The ethylsulfanyl moiety enhances electrophilicity at the α-carbon, facilitating subsequent oxidation.

Oxidation to Sulfoxide Intermediates

Treatment of the cinnamonitrile derivative with 30% hydrogen peroxide in acetic acid at 0–5°C for 4–6 hours generates β-bromo-α-(ethylsulfinyl)cinnamonitrile. This step proceeds via sulfoxide formation, confirmed by 1H^1\text{H} NMR (δ=2.853.10\delta = 2.85–3.10 ppm, SOCH2_2CH3_3 ). The sulfoxide’s electron-withdrawing nature activates the nitrile for nucleophilic attack.

Hydrazine Cyclization and Hydrochloride Formation

Reaction of the sulfoxide with hydrazine hydrate (3 equiv) in ethanol under reflux (12–24 hours) induces cyclization, yielding 5-amino-3-(2-ethoxyphenyl)pyrazole. Acidic hydrolysis with concentrated HCl (37%) at 80°C for 1 hour converts the free base to the hydrochloride salt, isolated via vacuum filtration (yield: 78–82%).

Key Data:

  • Optimal molar ratio: 1:3 (sulfoxide:hydrazine hydrate)

  • Reaction time: 18 hours (cyclization), 1 hour (HCl formation)

  • Purity: ≥95% (HPLC), confirmed by LC-MS\text{LC-MS} (m/z=244.1m/z = 244.1 [M+H]+^+ )

Hydrazine-Mediated Annulation of α-Cyanoacetophenone Derivatives

Preparation of 2-Ethoxyphenyl-Substituted α-Cyanoacetophenone

This route begins with 2-ethoxyphenylacetophenone, which undergoes cyanation using malononitrile in the presence of ammonium acetate (120°C, 8 hours). The resulting α-cyanoacetophenone derivative (Rf=0.45\text{R}_f = 0.45, hexane:ethyl acetate 3:1) is characterized by IR (νCN=2220cm1\nu_{\text{CN}} = 2220 \, \text{cm}^{-1}).

Cyclocondensation with Hydrazine

Heating the α-cyanoacetophenone with hydrazine hydrate (2.5 equiv) in ethanol at reflux (6–8 hours) produces 5-amino-3-(2-ethoxyphenyl)pyrazole. The mechanism involves hydrazone intermediate formation, followed by intramolecular cyclization (Scheme 1). The crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol 9:1), yielding 65–70%.

Salt Formation and Crystallization

The free base is dissolved in hot ethanol, treated with concentrated HCl (1.1 equiv), and cooled to 4°C to precipitate the hydrochloride salt. Recrystallization from ethanol/ether (1:3) affords needle-like crystals (mp: 215–217°C).

Comparative Analysis:

ParameterMethod 1Method 2
Yield82%70%
Reaction Time19 hours14 hours
Purification ComplexityModerateHigh

Solid-Phase Synthesis via Malononitrile Coupling

Resin-Bound Malononitrile Activation

Adapting protocols from combinatorial chemistry, Wang resin-bound malononitrile is functionalized with 2-ethoxyphenyl isocyanate (1.2 equiv) in DMF, yielding a resin-bound α-cyano-β-ketonitrile. This intermediate is confirmed by FT-IR (νC=O=1715cm1\nu_{\text{C=O}} = 1715 \, \text{cm}^{-1}).

Hydrazine Cleavage and Cyclization

Treatment with 2-ethoxyphenylhydrazine hydrochloride (3 equiv) and sodium acetate (2 equiv) in ethanol (reflux, 24 hours) induces cyclization, releasing the pyrazole from the resin. The hydrochloride salt precipitates upon neutralization with aqueous HCl (pH 2–3), yielding 60–65% after lyophilization.

Advantages for High-Throughput Synthesis

This method enables parallel synthesis of analogs but requires specialized resin and longer reaction times (Table 2).

Optimization Insights:

  • Solvent: Ethanol > DMF (prevents resin swelling)

  • Temperature: 80°C (prevents premature cleavage)

Mechanistic Considerations and Regioselectivity

Electronic Effects in Cyclization

The 2-ethoxyphenyl group’s electron-donating ethoxy moiety directs electrophilic substitution to the pyrazole’s 3-position. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for 3-aryl over 4-aryl regioisomers.

Acidic Workup and Salt Stability

Protonation at the pyrazole’s N1 position stabilizes the hydrochloride salt. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, confirming thermal stability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that 5-amino-pyrazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against several human tumor cell lines, including:

Cell Line Type of Cancer Inhibition Rate
MCF-7Breast AdenocarcinomaHigh
NCI-H460Non-Small Cell Lung CancerModerate
SF-268CNS CancerSignificant

Research indicates that derivatives of 5-amino-pyrazole can inhibit tumor growth through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression .

Antibacterial Activity

The antibacterial properties of 5-amino-3-(2-ethoxyphenyl)pyrazole hydrochloride have also been explored. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain MIC (μg/ml) Activity
Staphylococcus aureus7.81–62.5Effective
Escherichia coli250–1000Weaker
Klebsiella pneumoniae22Effective

The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes required for bacterial growth .

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives can modulate inflammatory responses. In vivo studies have shown that these compounds can reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's disease .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Receptor Modulation : It can act on various receptors, leading to altered cellular signaling pathways that promote apoptosis in cancer cells or reduce inflammation.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of 5-amino-pyrazole derivatives on human cancer cell lines, demonstrating a significant reduction in cell viability through apoptosis induction mechanisms. The findings suggest a promising avenue for developing new anticancer therapies based on this compound .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial effects against resistant strains of bacteria. The results indicated that certain derivatives exhibited lower MIC values compared to traditional antibiotics, highlighting their potential as alternative treatments for bacterial infections .

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyrazole derivatives structurally related to 5-Amino-3-(2-ethoxyphenyl)pyrazole hydrochloride, highlighting differences in substituents, biological activity, and synthesis pathways:

Compound Name Substituents Biological Activity (IC₅₀ or Similar Metric) Key Synthesis Steps Reference
5-Amino-3-(4-chlorophenyl)pyrazole 4-Chlorophenyl IC₅₀ = 4.8 µM (BoNT/A inhibition) Hydrazine cyclization with ketonitrile precursor
5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride 3,4-Dichlorophenyl N/A (Structural similarity: 0.98) Direct substitution via hydrazine reaction
3-Amino-5-(2-chlorophenyl)pyrazole 2-Chlorophenyl N/A (Structural similarity: 0.90) Multi-step synthesis from benzoic acid derivatives
Chlorodenafil 2-Ethoxyphenyl (complex scaffold) PDE-5 inhibition (exact data unspecified) Condensation with thioglycolic acid

Physicochemical Properties

  • Lipophilicity : The 2-ethoxy group increases hydrophilicity compared to dichlorophenyl analogs, as evidenced by lower logP values predicted for ethoxy-substituted compounds.
  • Stability : Hydrochloride salts (e.g., target compound and 3,4-dichlorophenyl analog) show improved shelf-life compared to free bases, critical for pharmaceutical formulations .

Therapeutic Potential

  • Neurological Applications : Chlorinated pyrazoles (e.g., 4-chlorophenyl derivative) are potent BoNT/A inhibitors, suggesting utility in treating botulism .
  • Cardiovascular Applications : Ethoxyphenyl-containing compounds like Chlorodenafil target phosphodiesterase enzymes (PDE-5), though the target compound’s specific activity remains underexplored .

Biological Activity

5-Amino-3-(2-ethoxyphenyl)pyrazole hydrochloride is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties based on recent research findings.

Overview of Pyrazole Compounds

Pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Anticonvulsant
  • Analgesic

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-amino-substituted pyrazoles. The compound has shown promising results against several cancer cell lines:

Cell Line IC50 (μM) Reference
HepG2 (liver cancer)0.08 - 12.07
MCF-7 (breast cancer)< 5
A549 (lung cancer)4.22 - 6.38

In vitro studies using the MTT assay demonstrated that this compound inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies . Additionally, docking studies suggest that the compound interacts with tubulin, a key protein in cell division, further supporting its anticancer mechanism .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazoles are significant, particularly in conditions involving cytokine release. Research indicates that compounds similar to this compound can inhibit tumor necrosis factor-alpha (TNF-α) release and reduce inflammation in models of acute inflammation:

  • Inhibition of TNF-α Release : Studies have shown that this compound can effectively inhibit LPS-induced TNF-α release in vitro and in vivo, demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. In vitro evaluations have demonstrated that compounds like this compound exhibit significant activity against various pathogens:

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.25 - 0.50Bactericidal
Escherichia coli0.50 - 1.00Bactericidal
Fusarium oxysporum>1.00Fungicidal

These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial therapies .

Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may offer neuroprotective benefits, particularly against oxidative stress and neuroinflammation. Studies involving models of oxidative neurotoxicity show that these compounds can mitigate damage and promote neuronal survival:

  • Mechanism : The neuroprotective action is believed to be mediated through the inhibition of glial activation and modulation of oxidative stress pathways .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives:

  • Case Study on HepG2 Cells : A study reported a significant reduction in cell viability in HepG2 cells treated with this compound, with IC50 values indicating potent anticancer activity .
  • Inflammation Model : In an LPS-induced inflammation model, treatment with the compound resulted in a notable decrease in inflammatory markers compared to controls, suggesting its utility in treating inflammatory diseases .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites for reactivity predictions .
  • Molecular docking : Evaluates binding affinity to targets like phosphodiesterase-5 (PDE5) using AutoDock Vina. Analogs with ethoxyphenyl groups show higher binding scores (e.g., ΔG = -9.2 kcal/mol) .
  • ADMET studies : SwissADME predicts pharmacokinetic properties (e.g., logP = 2.1, indicating moderate lipophilicity) .

Contradictions between computational and experimental IC₅₀ values (e.g., PDE5 inhibition) may arise from solvent effects or protonation states.

How do solvent and pH conditions affect the stability of this compound?

Advanced Research Question

  • pH stability : The compound degrades rapidly in alkaline conditions (pH > 10) due to dehydrochlorination. Stability in acidic media (pH 2–6) exceeds 95% over 48 hours .
  • Solvent effects : Aqueous ethanol (20% v/v) enhances solubility without hydrolysis, while DMSO may induce tautomerization .
  • Thermal stability : Decomposition onset at 220°C (TGA data), with HCl release detected via evolved gas analysis .

How can researchers resolve contradictions in reported synthesis yields for pyrazole derivatives?

Advanced Research Question
Discrepancies in yields (e.g., 70–90%) often stem from:

  • Impurity profiles : Byproducts like 3-chloro analogs (from incomplete cyclization) reduce effective yields .
  • Catalyst loading : Variations in HCl stoichiometry (1–3 equivalents) impact reaction efficiency .
  • Workup protocols : Inadequate basification (pH < 10) leads to product loss during extraction .

A standardized protocol with inline pH monitoring and GC-MS tracking of intermediates is recommended.

What structural modifications enhance the bioactivity of 5-Amino-3-(2-ethoxyphenyl)pyrazole derivatives?

Advanced Research Question

  • Substituent effects : Introducing methyl groups at the pyrazole N1 position increases PDE5 inhibition (e.g., IC₅₀ = 0.8 nM vs. 2.1 nM for unmodified analogs) .
  • Halogenation : Chlorine at the phenyl ring improves metabolic stability (t₁/₂ = 6.5 hours in liver microsomes) .
  • Prodrug strategies : Ethoxycarbonyl-to-carboxylic acid conversion enhances aqueous solubility for in vivo studies .

Comparative SAR studies should use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify tissue distribution .

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